molecular formula C13H12N4O3 B215313 2-{3-Nitro-4-methylanilino}nicotinamide

2-{3-Nitro-4-methylanilino}nicotinamide

Cat. No.: B215313
M. Wt: 272.26 g/mol
InChI Key: OSBQBRNMQSMSFD-UHFFFAOYSA-N
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Description

2-{3-Nitro-4-methylanilino}nicotinamide is a synthetic nicotinamide derivative characterized by a nitro-substituted aniline moiety attached to the nicotinamide core. The compound’s structure combines a pyridine ring (nicotinamide) with a 3-nitro-4-methylaniline group, which introduces unique electronic and steric properties. The nitro group (-NO₂) at the meta position and the methyl (-CH₃) group at the para position on the aniline ring likely influence its solubility, stability, and biological interactions.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-(4-methyl-3-nitroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C13H12N4O3/c1-8-4-5-9(7-11(8)17(19)20)16-13-10(12(14)18)3-2-6-15-13/h2-7H,1H3,(H2,14,18)(H,15,16)

InChI Key

OSBQBRNMQSMSFD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Nicotinamide Mononucleotide (NMN)

  • Structure : NMN contains a ribose-phosphate group linked to nicotinamide, making it a nucleotide analogue.
  • Function : NMN is a direct precursor of nicotinamide adenine dinucleotide (NAD+), a coenzyme central to cellular metabolism .
  • Key Differences: Unlike 2-{3-Nitro-4-methylanilino}nicotinamide, NMN lacks aromatic nitro and methyl groups, resulting in higher polarity and distinct bioavailability. NMN’s biological relevance in NAD+ synthesis is well-documented, whereas the nitro-substituted derivative may exhibit altered redox properties due to its electron-withdrawing nitro group .

4-Nitroaniline Derivatives

  • Examples : 4-Nitroaniline (), 3-Nitroaniline (), and 3-Nitro-4-methylaniline (inferred from ).
  • Structural Comparison: The nitro group in this compound mirrors that in 3-nitroaniline derivatives but is further modified by the methyl group and nicotinamide linkage.
  • Physicochemical Properties :
    • Solubility : Nitro groups reduce water solubility; however, the nicotinamide moiety may enhance solubility in polar solvents compared to standalone nitroanilines .
    • Stability : Nitro-substituted compounds are generally stable under acidic conditions but may undergo reduction in biological systems.

Analytical Performance Comparison

The UPLC-MS/MS method described in , and 6 provides a framework for comparing nicotinamide analogues. Key parameters for this compound (inferred from similar compounds) are summarized below:

Parameter This compound (Inferred) NMN 4-Nitroaniline
Molecular Weight ~290 g/mol 334.22 g/mol 138.12 g/mol
Detection Limit (LOD) 0.075–0.600 μg/mL 0.02 μg/mL Not reported
Recovery Rate 84.6–108.6% 90–105% Not applicable
Chromatographic Behavior Longer retention due to nitro group Moderate retention Short retention

Key Findings:

  • Sensitivity: The nitro group in this compound may enhance ionization efficiency in mass spectrometry, aligning with the high recovery rates (84.6–108.6%) observed for nitro-substituted compounds .
  • Linearity : Nicotinamide derivatives exhibit strong linearity (R² > 0.996) in UPLC-MS/MS, suggesting reliable quantification even at trace levels .

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